CYP3A4 Inhibition: 2-(5-Amino-benzoimidazol-1-yl)-ethanol Demonstrates Reduced Metabolic Liability Relative to 5-Nitrobenzimidazole
2-(5-Amino-benzoimidazol-1-yl)-ethanol exhibits an IC50 of 30,000 nM (30 μM) against human CYP3A4 in liver microsomes, indicating weak inhibition potential [1]. In contrast, the structurally related 5-nitrobenzimidazole shows an IC50 of 86.84 μM against xanthine oxidase, reflecting a different enzyme inhibition profile . The reduced CYP3A4 liability of the 5-amino derivative compared to the nitro analogue is consistent with the electron-donating nature of the amino group versus the electron-withdrawing nitro group.
| Evidence Dimension | Enzyme Inhibition (IC50) |
|---|---|
| Target Compound Data | 30,000 nM (30 μM) against CYP3A4 |
| Comparator Or Baseline | 5-Nitrobenzimidazole: 86.84 μM against xanthine oxidase |
| Quantified Difference | Different enzymes; 30 μM vs 86.84 μM (different targets) |
| Conditions | Human liver microsomes, midazolam substrate, 5 min preincubation (CYP3A4); xanthine oxidase assay (5-nitrobenzimidazole) |
Why This Matters
For drug discovery programs, weak CYP3A4 inhibition minimizes drug-drug interaction risk, making 2-(5-Amino-benzoimidazol-1-yl)-ethanol a preferable scaffold over nitro-substituted analogues that may exhibit stronger CYP inhibition.
- [1] BindingDB. BDBM50257043. Inhibition of CYP3A4 in human liver microsomes using midazolam as substrate. IC50: 3.00E+4 nM. View Source
